N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide
Description
N-[2-(Furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted at the 1-position with a purine moiety (9H-purin-6-yl) and at the N-terminus with a 2-(furan-2-yl)ethyl group. The purine scaffold is a hallmark of nucleobase analogs, often associated with kinase inhibition or receptor modulation, while the furan-2-yl ethyl substituent introduces unique electronic and steric properties that may influence solubility, metabolic stability, and target engagement .
Properties
Molecular Formula |
C17H20N6O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O2/c24-17(18-6-3-13-2-1-9-25-13)12-4-7-23(8-5-12)16-14-15(20-10-19-14)21-11-22-16/h1-2,9-12H,3-8H2,(H,18,24)(H,19,20,21,22) |
InChI Key |
TXRWGHLYBSQRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CO2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan with ethylamine under controlled conditions.
Synthesis of the purine derivative: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Coupling reaction: The furan-2-yl ethylamine is then coupled with the purine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the piperidine ring: The final step involves the formation of the piperidine ring through a cyclization reaction, which can be facilitated by heating the intermediate compound in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced at various positions, particularly at the purine base, to form dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine base, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the purine base can form hydrogen bonds with amino acid residues in the active site of enzymes. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
CP-945,598 (Otenabant Hydrochloride)
- Structure: 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide monohydrochloride .
- Key Differences: The purine moiety in CP-945,598 is substituted with 2- and 4-chlorophenyl groups, enhancing lipophilicity and cannabinoid receptor (CB1) antagonism. The piperidine-4-carboxamide in CP-945,598 has an ethylamino group at the 4-position, whereas the target compound features a furan-ethyl group.
- Pharmacological Profile: CP-945,598 is a potent CB1 antagonist (Ki < 1 nM) used in obesity studies, with extensive metabolism via CYP3A4/5 to metabolites like CE-156,706 (4-amino derivative) .
(R)-N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : A piperidine-4-carboxamide with a naphthalen-1-yl ethyl group at the 1-position and a 4-fluorobenzyl group at the N-terminus .
- The 4-fluorobenzyl group may enhance metabolic stability compared to the furan-ethyl group, which is prone to oxidative metabolism .
UK-432097
- Structure: A complex purine derivative with a pyridinyl-piperidine ureido group and a diphenylethylamino side chain .
- Key Differences: The additional diphenylethylamino and ureido groups confer selectivity for adenosine A2A receptors, unlike the simpler furan-ethyl substitution in the target compound. Molecular weight (C40H47N11O6; 778 g/mol) far exceeds that of the target compound, impacting pharmacokinetic properties .
Pharmacokinetic and Metabolic Comparisons
- CP-945,598: Undergoes hepatic oxidation to CE-156,706 (4-amino metabolite) and CE-114,764 (4-carboxylic acid derivative) via CYP3A4/5 . Half-life in humans: ~20–30 hours, suitable for once-daily dosing.
- Target Compound :
- The furan-2-yl group may undergo CYP450-mediated oxidation to reactive intermediates (e.g., epoxides), necessitating structural optimization to mitigate toxicity risks .
- Predicted lower logP (~2.5) compared to CP-945,598 (logP ~4.0) due to the furan’s polarity, suggesting improved solubility but reduced membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
